2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

2-Benzazepine 3-Benzazepine Scaffold isomerism

Researchers studying catecholamine biosynthesis often face cross-reactivity with 3-benzazepine probes that lack PNMT selectivity. This unsubstituted 2-benzazepine scaffold enables definitive PNMT inhibition studies. - Nearly 100-fold selectivity for PNMT over α2-adrenoceptors, reducing off-target effects in epinephrine pathway analysis - ≥95% HPLC purity with verified solubility in DMF, DMSO, and water for reliable standard preparation - Hydrobromide salt form for enhanced stability; long-term storage at -20°C ensures maximum recovery Ideal as a reference standard and starting material for capsazepine-class TRPV1 antagonist synthesis.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
CAS No. 113853-92-2
Cat. No. B017131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
CAS113853-92-2
Synonyms2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide; 
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2CNC1)O)O.Br
InChIInChI=1S/C10H13NO2.BrH/c12-9-4-7-2-1-3-11-6-8(7)5-10(9)13;/h4-5,11-13H,1-3,6H2;1H
InChIKeyQELFRECJCWLACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide: Overview


2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide (CAS 113853-92-2), with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol, is the core 2-benzazepine scaffold bearing catechol hydroxyl groups at the 7,8-positions . This compound serves as the fundamental unsubstituted parent structure of the 2-benzazepine class, distinguishing it from more extensively characterized 3-benzazepine analogs such as SKF 38393 and SCH 23390 that contain 1-phenyl substitutions [1]. The compound is available as an analytical reference standard with reported purity levels of ≥95% (HPLC), and is intended for research use only as a laboratory reagent .

Analytical reference standard for HPLC/LC-MS method calibration Defined purity ≥95%
Unsubstituted 2-benzazepine scaffold for SAR baseline studies Minimal pharmacophore for derivatization
PNMT inhibition probe with reported selectivity over α2-adrenoceptor Catecholamine pathway research
Core scaffold for TRPV1 antagonist synthesis (capsazepine) N-functionalization point available

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide: Substitution Limitations


The 2-benzazepine scaffold (nitrogen at position 2) exhibits fundamentally different pharmacological and analytical behavior compared to the extensively studied 3-benzazepine isomers (nitrogen at position 3). While 3-benzazepines such as SKF 38393 (Ki D1 = 1 nM, D5 = 0.5 nM) and SKF 81297 (Ki D1 = 1.9 nM) are well-characterized as selective D1/D5 receptor agonists , the 2-benzazepine series remains pharmacologically under-defined. Critically, the 2-benzazepine core is known to act as a phenylethanolamine N-methyltransferase (PNMT) inhibitor with nearly 100-fold selectivity over α2-adrenoceptors, a property not shared by 3-benzazepine counterparts [1]. Furthermore, the hydrobromide salt form (CAS 113853-92-2) provides distinct physicochemical advantages over free base analogs, including documented solubility in DMF, DMSO, and water, with specific long-term storage recommendations at -20°C to ensure maximum recovery . These scaffold-dependent and salt-form-specific properties preclude simple interchange with 3-benzazepine agonists or free base forms in receptor profiling studies and analytical method development.

2-Benzazepine vs. 3-Benzazepine Scaffold

The nitrogen position alters target engagement: 2-benzazepine acts as a PNMT inhibitor; 3-benzazepines are D1/D5 agonists. Pharmacological profiles may not transfer.

Hydrobromide Salt vs. Free Base

Salt form influences solubility (DMF, DMSO, water) and storage requirements (−20°C). Free base analogs may exhibit different recovery and formulation behavior.

Unsubstituted Core vs. 1-Phenyl Analogs

The absence of the 1-phenyl group removes the D1 binding motif present in SKF 38393/SKF 81297, shifting receptor affinity interpretation. SAR conclusions may not extrapolate.

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide: Evidence vs 3-Benzazepines


Positional Isomerism: 2-Benzazepine vs. 3-Benzazepine

The target compound is defined by the 2-benzazepine core with nitrogen at the 2-position of the azepine ring fused to a benzene ring. This contrasts directly with 3-benzazepine analogs such as SKF 38393 and SKF 81297, which have nitrogen at the 3-position. The difference in nitrogen position fundamentally alters receptor recognition and biological activity profiles [1]. The 2-benzazepine core has been shown to be nearly 100-fold more selective as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) versus the α2-adrenoceptor compared to other scaffolds, establishing a unique pharmacological signature not observed with 3-benzazepines [2].

Positional Isomerism
Class-level inference
2-Benzazepine: reported nearly 100-fold selectivity for PNMT over α2-adrenoceptor. 3-Benzazepine analogs: no PNMT activity; primary D1/D5 agonism.
Distinct target engagement profile (PNMT inhibition) not achievable with 3-benzazepines.
Data based on in vitro enzyme and receptor assays; cross-study comparability requires review.
2-Benzazepine 3-Benzazepine Scaffold isomerism Structure-activity relationship

Unsubstituted Scaffold for SAR Studies

The target compound lacks the 1-phenyl substitution that is present in prototypical 3-benzazepine D1 agonists SKF 38393 (1-phenyl-3-benzazepine) and SKF 81297 (6-chloro-1-phenyl-3-benzazepine) . This structural difference is critical: the 1-phenyl group in 3-benzazepines contributes substantially to D1 receptor binding affinity (Ki = 1-1.9 nM) and central nervous system penetration following systemic administration . The unsubstituted 2-benzazepine core serves as the minimal scaffold for evaluating baseline contributions of the catechol moiety and azepine ring geometry independent of phenyl-mediated interactions.

Unsubstituted Scaffold
Class-level inference
No 1-phenyl substitution; minimal 2-benzazepine core. SKF 38393/81297 contain 1-phenyl group with D1 Ki 1–1.9 nM.
Baseline reference for evaluating contribution of phenyl substitution to receptor binding.
Systematic D1 binding data for this unsubstituted scaffold not reported; interpret with caution.
Unsubstituted scaffold Negative control SAR Minimal pharmacophore

Hydrobromide Salt: Solubility and Storage

The target compound is supplied as the hydrobromide salt (1:1 stoichiometry), which confers specific solubility characteristics distinct from free base forms of related benzazepines. Documented solubility includes DMF, DMSO, and water . Long-term storage is recommended at -20°C for maximum recovery, with RT storage acceptable only for short-term use . In contrast, related 3-benzazepine analogs such as SKF 38393 hydrobromide (MW 336.22) and SKF 81297 hydrobromide (MW 370.7) have higher molecular weights due to additional substitutions, which may affect solubility and formulation behavior in experimental systems .

Salt Form & Solubility
Cross-study comparable
Hydrobromide salt (1:1), MW 260.13. Soluble in DMF, DMSO, water. Storage −20°C for long-term stability.
Supports reproducible stock solution preparation for analytical and in vitro assays.
Vendor datasheet specifications; verify under actual experimental conditions.
Hydrobromide salt Solubility Storage stability Analytical reference standard

Analytical Reference Standard Purity

The target compound is offered as an analytical reference standard with documented purity of ≥95% as determined by HPLC . This specification enables its use as a calibration standard for quantitative analysis of benzazepine derivatives. In contrast, while related 3-benzazepine analogs such as SKF 38393 hydrobromide and SKF 81297 hydrobromide are available at higher purity grades (≥98% to >99%), these compounds are primarily marketed as pharmacological tools for receptor studies rather than as analytical reference materials .

Analytical Purity
Supporting evidence
≥95% purity (HPLC). Enables calibration standard use; distinct from pharmacology-grade 3-benzazepine agonists (>98%).
Fit for quantitative method development and system suitability testing.
Certificate of analysis should be reviewed for specific lot purity.
Analytical standard HPLC purity Reference material Method validation

Synthetic Intermediate Building Block

The 7,8-dihydroxy-2-benzazepine core serves as a key synthetic intermediate for the preparation of functionalized derivatives. The synthesis of related 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine has been reported as a synthetic intermediate for capsazepine, a competitive TRPV1 antagonist [1]. The unsubstituted 2-benzazepine scaffold can be elaborated via N-alkylation, C-1 functionalization, or further ring modifications, whereas 3-benzazepine scaffolds with pre-installed 1-phenyl groups (e.g., SKF 38393) offer fewer diversification points at that position [2]. The compound is available through custom synthesis services, indicating its role as a specialized building block rather than a stock reagent [3].

Synthetic Intermediate
Class-level inference
Unsubstituted at N-2 and C-1 positions; used as core for capsazepine synthesis. SKF 38393 has pre-installed 1-phenyl group, limiting C-1 diversification.
Greater synthetic flexibility for generating diverse analog libraries.
Custom synthesis availability reported; confirm accessibility with supplier.
Synthetic intermediate Building block Custom synthesis Derivatization

Capsazepine Core Scaffold: TRPV1 Antagonist

The target compound represents the core 2-benzazepine-7,8-diol scaffold that, upon N-functionalization with a 2-(p-chlorophenyl)ethylaminothiocarbonyl group, yields capsazepine (CAS 138977-28-3), a competitive antagonist of the TRPV1 (VR1) vanilloid receptor . Capsazepine antagonizes capsaicin-induced and resiniferatoxin-induced contractions in guinea pig tracheal smooth muscle [1]. In contrast, 3-benzazepine analogs such as SKF 38393 and SKF 81297 are not precursors to TRPV1 modulators and instead target dopamine D1/D5 receptors exclusively . This divergent pharmacological trajectory underscores the functional distinction between 2-benzazepine and 3-benzazepine scaffolds.

TRPV1 Antagonist Core
Class-level inference
Core scaffold of capsazepine, a competitive TRPV1 antagonist. 3-Benzazepine agonists target D1/D5 receptors exclusively.
Essential starting point for vanilloid receptor research inaccessible with 3-benzazepine D1 agonists.
Functional activity confirmed in guinea pig tracheal contraction models.
TRPV1 antagonist Capsazepine Vanilloid receptor Pain research

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide: Applications


Dopamine Receptor SAR Studies

Use as the minimal unsubstituted 2-benzazepine scaffold for comparative SAR studies against 3-benzazepine analogs. The absence of 1-phenyl substitution enables systematic evaluation of how phenyl, chloro, and N-alkyl modifications alter receptor binding affinity and functional selectivity across D1, D5, D2, D3, and D4 dopamine receptors, as well as α2-adrenoceptors .

TRPV1 Antagonist Synthesis (Capsazepine)

Employ as the core starting material for N-functionalization to produce capsazepine and other 2-benzazepine-based TRPV1 antagonists. The 7,8-dihydroxy substitution pattern and unsubstituted N-2 position provide the essential pharmacophore for competitive antagonism at the vanilloid receptor, with applications in pain research and inflammatory pathway studies .

HPLC and LC-MS Analytical Standard

Utilize as a calibration standard in chromatographic methods for detecting and quantifying benzazepine-class compounds. The defined ≥95% HPLC purity specification and documented solubility in DMF, DMSO, and water facilitate preparation of standard solutions for method validation, system suitability testing, and quality control of synthetic benzazepine derivatives .

PNMT Inhibition Studies

Investigate the role of the 2-benzazepine scaffold in inhibiting phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine. The scaffold exhibits nearly 100-fold selectivity for PNMT over α2-adrenoceptors, making it a valuable tool for dissecting catecholamine biosynthesis pathways distinct from 3-benzazepine-mediated D1 receptor signaling [1].

Application
Selection Property
Validation Focus
Dopamine Receptor SAR Studies
Unsubstituted 2-benzazepine scaffold for baseline receptor profiling
Compare binding affinity shifts relative to 1-phenyl-3-benzazepine analogs
TRPV1 Antagonist Synthesis
7,8-Dihydroxy-2-benzazepine core for N-functionalization
Confirm capsazepine-like antagonism in capsaicin-response assays
HPLC/LC-MS Analytical Standard
Defined purity and documented solubility profile
Validate system suitability and calibration linearity
PNMT Inhibition Studies
Reported selectivity over α2-adrenoceptor
Assess PNMT vs. α2-adrenoceptor inhibition in enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.